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Compound of Interest

Compound Name: Ethyl 2-fluoro-4-methylbenzoate

Cat. No.: B1362426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
fluoro-4-methylbenzoate, a key building block in medicinal chemistry and materials science.

This document details predicted Nuclear Magnetic Resonance (NMR) and representative

Infrared (IR) and Mass Spectrometry (MS) data. Furthermore, it outlines the standardized

experimental protocols for acquiring such spectra, offering a foundational resource for

researchers.

Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data is

based on validated prediction models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for Ethyl 2-fluoro-4-
methylbenzoate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.85 d 1H Ar-H (H6)

~7.05 d 1H Ar-H (H5)

~6.95 d 1H Ar-H (H3)

4.38 q 2H -OCH₂CH₃

2.38 s 3H Ar-CH₃

1.38 t 3H -OCH₂CH₃

Predicted in CDCl₃ at

400 MHz. Chemical

shifts are referenced

to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for Ethyl 2-fluoro-4-
methylbenzoate
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Chemical Shift (ppm) Assignment

~164.5 (d) C=O

~162.0 (d, ¹JCF ≈ 250 Hz) C-F

~145.0 (d) C-CH₃

~132.0 (d) C-H (Ar)

~125.0 (d) C-H (Ar)

~118.0 (d, ²JCF ≈ 25 Hz) C-COOR

~112.0 (d, ²JCF ≈ 20 Hz) C-H (Ar)

~61.5 -OCH₂CH₃

~21.5 Ar-CH₃

~14.0 -OCH₂CH₃

Predicted in CDCl₃. (d) indicates a doublet due

to C-F coupling.

Table 3: Representative IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester)

~1615, 1580 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1280 Strong C-F stretch

This represents typical

absorption bands for

fluorinated aromatic esters.[1]

[2]
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Table 4: Representative Mass Spectrometry
Fragmentation Data

m/z Relative Intensity Assignment

182 Moderate [M]⁺ (Molecular Ion)

153 Strong [M - C₂H₅]⁺

137 High [M - OC₂H₅]⁺ (Base Peak)

109 Moderate [M - OC₂H₅ - CO]⁺

Based on typical fragmentation

patterns of ethyl benzoate

derivatives.[3][4]

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition: A sample of approximately 5-25 mg for ¹H NMR and 20-

100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube. The solution must be free of particulate matter. The spectrometer is

locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

homogeneity. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled pulse

sequence is typically used to simplify the spectrum to single peaks for each unique carbon

atom.[5] A relaxation delay (D1) of 1-2 seconds is common for qualitative spectra.[5] Chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR: A small amount of the liquid or solid sample is

placed directly onto the ATR crystal (commonly diamond). The crystal is then cleaned with an

appropriate solvent (e.g., isopropanol or acetone) before and after the measurement. A
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background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample

spectrum is acquired. The instrument software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum.[7]

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl

or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the IR

beam. After the spectrum is recorded, the plates are cleaned with a dry solvent.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography. In the ion source, the sample is vaporized and bombarded with a beam of

high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[8][9][10]

The resulting positively charged ions are accelerated and separated by a mass analyzer based

on their mass-to-charge ratio (m/z).[8] A detector then records the abundance of each ion. The

resulting mass spectrum is a plot of relative ion abundance versus m/z.[8]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

